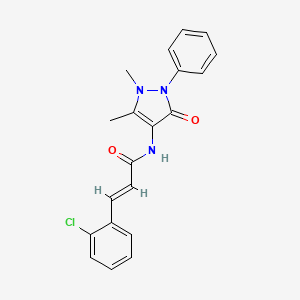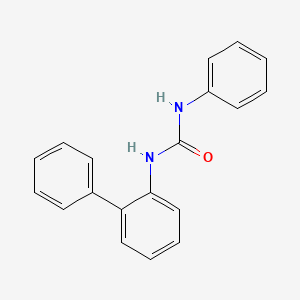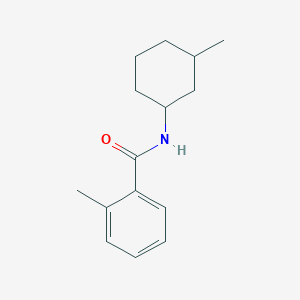![molecular formula C18H19Cl2NO6 B11993977 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパノエートは合成有機化合物です。クロメン-2-オン誘導体のクラスに属し、これらは多様な生物活性で知られています。この化合物は、クロメン-2-オンコアの存在、塩素原子、メチル基、およびtert-ブトキシカルボニルで保護されたアミノ酸エステルによって特徴付けられます。
準備方法
合成経路と反応条件
3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパノエートの合成は、通常、以下のステップを含みます。
クロメン-2-オンコアの形成: クロメン-2-オンコアは、ペヒマン縮合反応によって合成できます。この反応では、レゾルシノールが、硫酸などの強酸触媒の存在下で、酢酸エチルと反応します。
メチル化: 4位におけるメチル基は、塩化メチルと塩化アルミニウムなどのルイス酸触媒を用いたフリーデル・クラフツアルキル化反応によって導入できます。
エステル化: 最後のステップでは、ジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)などのカップリング試薬を用いて、クロメン-2-オン誘導体を(2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパン酸とエステル化します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されます。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの効率的な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基において酸化反応を受ける可能性があり、カルボン酸誘導体の生成につながります。
還元: 還元反応は、クロメン-2-オンコアのカルボニル基を標的にし、アルコール誘導体の生成につながります。
置換: この化合物の塩素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。
置換: アンモニア(NH3)、チオラートナトリウム(NaSR)、またはアルコキシドナトリウム(NaOR)などの求核剤。
主な生成物
酸化: カルボン酸誘導体。
還元: アルコール誘導体。
置換: アミノ、チオ、またはアルコキシ誘導体。
科学研究への応用
3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパノエートは、いくつかの科学研究に適用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性、抗癌性、抗炎症性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療的応用について調査されています。
産業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパノエートの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、生物学的プロセスに関与する酵素、受容体、またはその他のタンパク質と相互作用する可能性があります。
経路: 細胞の成長、アポトーシス、炎症に関連するシグナル伝達経路を調節できます。
類似化合物との比較
類似化合物
- 3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-アミノ-プロパノエート
- 3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-ヒドロキシ-プロパノエート
独自性
3,6-ジクロロ-4-メチル-2-オキソ-2H-クロメン-7-イル (2S)-2-[(tert-ブトキシカルボニル)アミノ]プロパノエートは、tert-ブトキシカルボニルで保護されたアミノ酸エステルが存在するため、類似の化合物と比較して、反応性、安定性、および生物活性を変化させる可能性があります。
特性
分子式 |
C18H19Cl2NO6 |
|---|---|
分子量 |
416.2 g/mol |
IUPAC名 |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H19Cl2NO6/c1-8-10-6-11(19)13(7-12(10)25-16(23)14(8)20)26-15(22)9(2)21-17(24)27-18(3,4)5/h6-7,9H,1-5H3,(H,21,24)/t9-/m0/s1 |
InChIキー |
MCJOUQZBJGZBCP-VIFPVBQESA-N |
異性体SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OC(C)(C)C)Cl |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







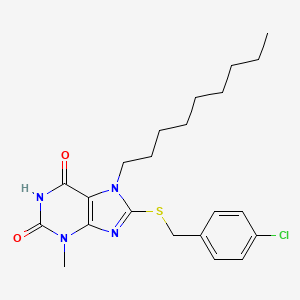
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)
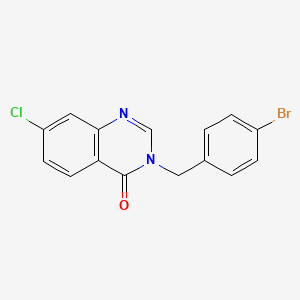
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)

